Spinosyn H

Description

Properties

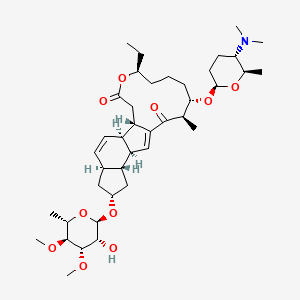

Molecular Formula |

C40H63NO10 |

|---|---|

Molecular Weight |

717.9 g/mol |

IUPAC Name |

(1S,2R,5S,7R,9R,10S,14R,15S,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-19-ethyl-7-[(2R,3R,4S,5S,6S)-3-hydroxy-4,5-dimethoxy-6-methyloxan-2-yl]oxy-14-methyl-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione |

InChI |

InChI=1S/C40H63NO10/c1-9-25-11-10-12-33(51-35-16-15-32(41(5)6)22(3)47-35)21(2)36(43)31-19-29-27(30(31)20-34(42)49-25)14-13-24-17-26(18-28(24)29)50-40-37(44)39(46-8)38(45-7)23(4)48-40/h13-14,19,21-30,32-33,35,37-40,44H,9-12,15-18,20H2,1-8H3/t21-,22-,23+,24-,25+,26-,27-,28-,29-,30+,32+,33+,35+,37-,38+,39+,40+/m1/s1 |

InChI Key |

IOCQRADVOJDJIS-SGFJDKLNSA-N |

Isomeric SMILES |

CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@H]3[C@@H]4C[C@@H](C[C@H]4C=C[C@H]3[C@@H]2CC(=O)O1)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)OC)OC)O)C)O[C@H]6CC[C@@H]([C@H](O6)C)N(C)C |

Canonical SMILES |

CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C=CC3C2CC(=O)O1)OC5C(C(C(C(O5)C)OC)OC)O)C)OC6CCC(C(O6)C)N(C)C |

Synonyms |

spinosyn H spinosyn-H |

Origin of Product |

United States |

Scientific Research Applications

Insecticidal Applications

Mechanism of Action

Spinosyns primarily disrupt nicotinic acetylcholine receptors in insects, leading to paralysis and death. This unique mechanism allows for effective pest control with reduced toxicity to non-target organisms, including beneficial insects and mammals .

Target Pests

Spinosyn H is effective against a range of agricultural pests, including:

- Lepidoptera : Such as caterpillars and moths.

- Diptera : Including flies and mosquitoes.

- Hemiptera : Such as aphids and whiteflies.

- Coleoptera : Including beetles.

The broad-spectrum activity makes this compound particularly valuable in integrated pest management programs .

Efficacy Data

The following table summarizes the efficacy of this compound against various target pests:

| Pest Type | Species | LC50 (µg/cm²) | Reference |

|---|---|---|---|

| Lepidoptera | Spodoptera exigua | 0.0046 | |

| Diptera | Musca domestica | 0.01 | |

| Hemiptera | Aphis gossypii | 0.005 | |

| Coleoptera | Diabrotica virgifera | 0.006 |

Veterinary Applications

This compound has also been investigated for its potential in veterinary medicine, particularly for controlling ectoparasites in livestock. The compound has been developed into formulations for use against pests such as lice and flies on cattle and sheep.

Case Studies

- Elector PSP : Approved in the United States for controlling horn flies and lice on cattle, demonstrating significant efficacy with minimal environmental impact .

- Extinosad : Registered in Australia for controlling blowfly strike and lice on sheep, showcasing its effectiveness in veterinary applications .

Environmental Impact

This compound is noted for its lower environmental toxicity compared to traditional insecticides. Studies indicate that spinosyns have minimal effects on non-target organisms, such as pollinators and aquatic life, making them suitable for sustainable agricultural practices .

Research Insights

Recent studies have explored the systemic effects of this compound exposure on non-target organisms. For instance, low doses have been shown to induce mitochondrial defects and oxidative stress in certain model organisms, raising awareness about potential long-term ecological impacts .

Preparation Methods

Fermentation-Based Production Using Saccharopolyspora spinosa Mutants

Strain Selection and Genetic Modifications

Spinosyn H is produced by mutant strains of Saccharopolyspora spinosa with impaired 2'-O-methyltransferase activity. These mutants lack the ability to methylate the 2'-hydroxyl group of the rhamnose sugar, leading to the accumulation of this compound instead of spinosyn A. Key mutant strains include:

Fermentation Media Optimization

Optimal media composition significantly impacts this compound yields. Comparative studies highlight the following components:

Replacing glucose with mannitol as the carbon source increases this compound titers by 77% due to reduced catabolite repression.

Fermentation Parameters

Typical fermentation conditions for S. spinosa mutants:

- Temperature : 28–30°C

- Aeration : 0.5–1.5 V/V (air/medium ratio)

- Agitation : 200–450 rpm

- Duration : 10–12 days

Yields of this compound in optimized media reach 150–280 mg/L , though this is lower than spinosyn A production in wild-type strains.

Downstream Processing

Post-fermentation steps include:

- Acid hydrolysis : Adjust fermented broth to pH 9–11 with tartaric acid to precipitate this compound.

- Centrifugation : Separate biomass at 13,000–17,000 rpm for 15–30 minutes.

- Solvent extraction : Use methanol or ethyl acetate to isolate this compound from supernatants.

- Crystallization : Vacuum-drying yields this compound with 95–98% purity.

Chemical Synthesis from Spinosyn A

Selective Demethylation

This compound can be synthesized from spinosyn A via targeted demethylation of the 2'-methoxy group on the rhamnose moiety. Key steps include:

Oxidative Demethylation

Reductive Demethylation

Semi-Synthetic Modifications

This compound serves as a precursor for further derivatives. Notable reactions include:

Comparative Analysis of Production Methods

| Method | Yield (mg/L) | Purity (%) | Cost | Scalability |

|---|---|---|---|---|

| Fermentation | 150–280 | 95–98 | Low | High |

| Chemical Synthesis | 60–84% | 90–95 | High | Moderate |

Fermentation remains the most scalable and cost-effective method, while chemical synthesis is reserved for low-volume, high-value applications.

Challenges and Innovations

- Genetic instability : Prolonged fermentation leads to revertant mutants restoring methyltransferase activity.

- Byproduct formation : Spinosyn Q and R often co-elute with this compound, necessitating advanced chromatography.

- Recent advances : Heterologous expression in Streptomyces albus J1074 improved spinosyn titers to 70 mg/L, though further optimization is needed.

Q & A

Basic Research Questions

Q. What methods are used to characterize the purity and stability of Spinosyn H in laboratory settings?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is the gold standard for assessing purity and degradation products. This compound’s stability can be evaluated under varying pH, temperature, and light conditions, referencing protocols established for Spinosyn A/D . For example, Spinosyn A has a hydrolysis half-life (DT50) of 200 days at pH 9, while photodegradation in water occurs rapidly (DT50 <1 day), suggesting similar experimental frameworks for this compound . Storage at -20°C in inert solvents (e.g., methanol) is recommended to minimize decomposition .

Q. How is this compound synthesized, and what are the key challenges in its production?

- Methodological Answer : this compound is derived via fermentation of Saccharopolyspora spinosa, analogous to Spinosyn A/D. Optimization of fermentation media (carbon/nitrogen sources) and fed-batch strategies are critical for yield improvement. Challenges include avoiding metabolic bottlenecks (e.g., nitrogen limitation) and managing byproducts like N-demethyl derivatives, which require purification using reverse-phase chromatography . Researchers should monitor spinosyn ratios (e.g., H vs. A/D) using NMR or HPLC-MS to ensure consistency .

Q. What is the proposed mechanism of action of this compound on insect nicotinic acetylcholine receptors (nAChRs)?

- Methodological Answer : this compound likely targets the α6 subunit of nAChRs, inducing prolonged channel opening and hyperexcitation, as demonstrated for Spinosyn A/D . Electrophysiological assays (e.g., patch-clamp on Drosophila neurons) and competitive binding studies with radiolabeled spinosyns can validate receptor specificity. Dose-response curves should compare this compound’s EC50 values with Spinosyn A/D to assess potency differences .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between this compound and structurally related spinosyns?

- Methodological Answer : Contradictions may arise from differential receptor binding or metabolic stability. Comparative studies should:

- Use isogenic insect strains to control for genetic variability in nAChR expression.

- Apply metabolic inhibitors (e.g., P450 inhibitors) to assess detoxification pathways.

- Perform molecular docking simulations to predict binding affinities for this compound versus A/D .

- Reference: Structural differences in the macrolide ring (e.g., methylation patterns) significantly impact bioactivity .

Q. What experimental designs are optimal for studying this compound’s environmental degradation pathways?

- Methodological Answer : Use radiolabeled this compound (e.g., ¹⁴C-labeled) to track degradation in soil/water systems. Key parameters:

- Photodegradation : Expose to UV light (λ=254 nm) and quantify breakdown products via LC-MS.

- Microbial Metabolism : Conduct aerobic/anaerobic soil incubations; compare DT50 values with Spinosyn A/D (e.g., Spinosyn A’s soil DT50 = 9–17 days) .

- Data Analysis : Apply first-order kinetics models and identify metabolites (e.g., N-demethyl derivatives) using high-resolution mass spectrometry .

Q. How can researchers optimize fermentation conditions for this compound production while minimizing byproduct formation?

- Methodological Answer : Use response surface methodology (RSM) to model interactions between pH, temperature, and aeration. Key steps:

- Screening : Plackett-Burman design to identify critical factors (e.g., dissolved oxygen, precursor availability).

- Optimization : Central composite design to maximize titers.

- Byproduct Control : Integrate real-time metabolomics to detect undesirable intermediates (e.g., spinosyn B) and adjust feeding strategies .

Methodological Frameworks

- For Hypothesis Testing : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions .

- For Data Contradictions : Apply root-cause analysis (RCA) frameworks, such as Ishikawa diagrams, to identify experimental variables (e.g., assay conditions, sample purity) .

- For Literature Reviews : Structure searches using PICO (Population, Intervention, Comparison, Outcome) to focus on mechanistic or comparative studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.